

3-Bromo-6-chloro-2-methylpyridine molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-6-chloro-2-methylpyridine

Cat. No.: B7766732

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-6-chloro-2-methylpyridine**

Introduction

In the landscape of modern chemical synthesis, **3-Bromo-6-chloro-2-methylpyridine** (CAS No: 132606-40-7) emerges as a pivotal heterocyclic building block.^[1] Its unique substitution pattern, featuring both bromine and chlorine atoms on the pyridine ring, offers a versatile platform for synthetic chemists, particularly within the pharmaceutical and agrochemical industries.^{[1][2]} This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development. The presence of multiple reactive sites allows for selective and sequential functionalization, making it an invaluable intermediate in the construction of complex molecular architectures.^{[2][3]}

Molecular Structure and Physicochemical Properties

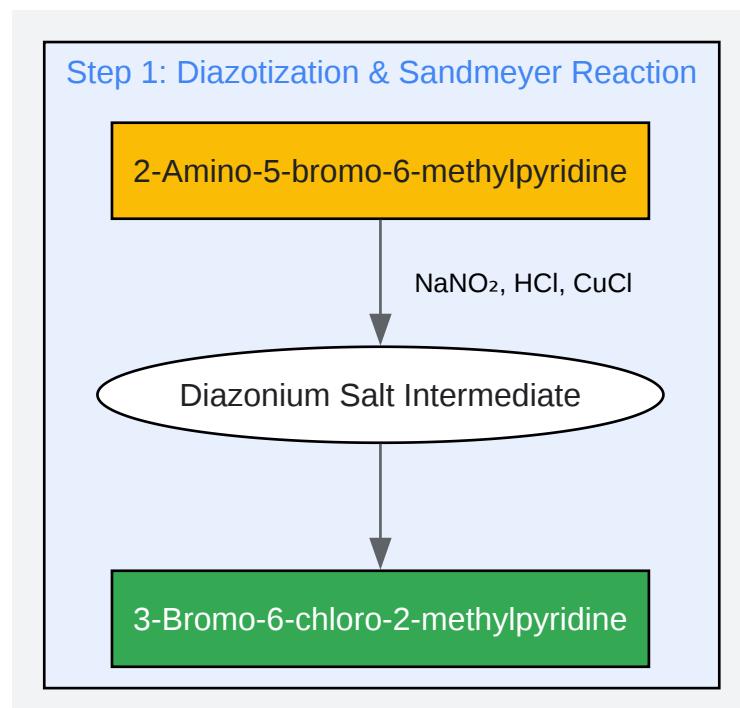
The strategic placement of a methyl group and two different halogen atoms on the pyridine core defines the chemical personality of **3-Bromo-6-chloro-2-methylpyridine**.

Molecular Structure

The structure consists of a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with a bromine atom, and at the 6-position with a chlorine atom.

Caption: 2D Molecular Structure of **3-Bromo-6-chloro-2-methylpyridine**.

Physicochemical Data Summary


The key properties of **3-Bromo-6-chloro-2-methylpyridine** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	132606-40-7	[4][5][6]
Molecular Formula	C ₆ H ₅ BrCIN	[1][4][5]
Molecular Weight	206.47 g/mol	[4][5][7]
IUPAC Name	3-bromo-6-chloro-2-methylpyridine	[6]
Synonyms	5-Bromo-2-chloro-6-methylpyridine, 3-Bromo-6-chloro-2-picoline	[1][4]
Appearance	Yellow liquid or light yellow crystalline solid	[1][8]
Boiling Point	220.6°C at 760 mmHg	[1]
Density	1.624 g/cm ³	[1]
Flash Point	87.2°C	[1]
SMILES	CC1=NC(Cl)=CC=C1Br	[4]

Synthesis of 3-Bromo-6-chloro-2-methylpyridine

A common and efficient synthetic route to **3-Bromo-6-chloro-2-methylpyridine** starts from the readily available 2-amino-5-bromo-6-methylpyridine. The synthesis involves a diazotization reaction followed by a Sandmeyer reaction to introduce the chloro group.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Bromo-6-chloro-2-methylpyridine**.

Detailed Experimental Protocol

This protocol describes the synthesis of **3-Bromo-6-chloro-2-methylpyridine** from 2-amino-5-bromo-6-methylpyridine.^[8]

Materials:

- 2-Amino-5-bromo-6-methylpyridine
- Dichloromethane (DCM)
- Pyridine hydrochloride
- Sodium nitrite (NaNO₂)
- Cuprous chloride (CuCl)

- Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Hexane
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: To a three-necked round-bottomed flask, add dichloromethane, 2-amino-5-bromo-6-methylpyridine, pyridine hydrochloride, sodium nitrite, and cuprous chloride.[8]
- Cooling: Cool the reaction mixture to 0-10°C using an ice-water bath.[8]
- Acid Addition: Slowly add hydrochloric acid while maintaining the temperature between 0-10°C. Stir the mixture for 30 minutes.[8]
- Quenching: Upon completion of the reaction (monitored by TLC or GC), quench the reaction by carefully adding saturated aqueous sodium bicarbonate until the effervescence ceases.[8]
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.[8]
- Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[8]
- Purification: Add hexane to the residue and stir. The product will crystallize. Collect the solid by filtration, wash with cold hexane, and dry to afford pure **3-Bromo-6-chloro-2-methylpyridine**.[8]

Spectroscopic Characterization

The structural elucidation of **3-Bromo-6-chloro-2-methylpyridine** and its reaction products relies on standard spectroscopic techniques. While a comprehensive set of published spectra for this specific isomer can be limited, data for analogous compounds are available and serve as a reference.[3][9] Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are crucial for confirming the substitution pattern on the pyridine ring.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
- Infrared (IR) Spectroscopy: Helps in identifying the characteristic vibrational frequencies of the functional groups present in the molecule.[9]

Reactivity and Applications in Drug Development

The utility of **3-Bromo-6-chloro-2-methylpyridine** in organic synthesis, particularly in drug discovery, stems from the differential reactivity of its halogen substituents.

Chemical Reactivity

The bromine and chlorine atoms on the pyridine ring are susceptible to various transformations, most notably metal-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in reactions like Suzuki, Stille, and Buchwald-Hartwig couplings.[2][10] This reactivity difference allows for selective, stepwise functionalization of the molecule, enabling the synthesis of complex, polysubstituted pyridine derivatives. The methyl group can also be a site for further chemical modification, such as oxidation.[3]

Role as a Pharmaceutical Intermediate

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, as they are present in numerous natural products and FDA-approved drugs.[11] **3-Bromo-6-chloro-2-methylpyridine** serves as a versatile starting material for the synthesis of novel Active Pharmaceutical Ingredients (APIs).[1][3] Its ability to undergo selective cross-coupling reactions makes it an ideal building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[3][10] This compound and its derivatives are utilized in the development of therapeutics for various diseases.[1]

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling **3-Bromo-6-chloro-2-methylpyridine**.

Hazard Identification

Based on aggregated GHS data, related isomers like 3-bromo-2-chloro-6-methylpyridine are classified with the following hazards:

- Acute Toxicity, Oral: Toxic if swallowed.[[7](#)]
- Skin Corrosion/Irritation: Causes skin irritation.[[7](#)]
- Serious Eye Damage/Eye Irritation: Causes serious eye damage.[[7](#)]

Handling and Storage Recommendations

- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed and protected from light.[[1](#)]

Conclusion

3-Bromo-6-chloro-2-methylpyridine is a high-value chemical intermediate with significant applications in the pharmaceutical and fine chemical industries.[[1](#)] Its well-defined molecular structure, characterized by multiple, differentially reactive sites, provides a robust platform for the synthesis of complex heterocyclic compounds. A clear understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this versatile building block in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. 3-BROMO-6-CHLORO-2-METHYLPYRIDINE | CAS 132606-40-7 [matrix-fine-chemicals.com]
- 7. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrCIN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromo-6-chloro-2-methylpyridine | 132606-40-7 [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [3-Bromo-6-chloro-2-methylpyridine molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7766732#3-bromo-6-chloro-2-methylpyridine-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com